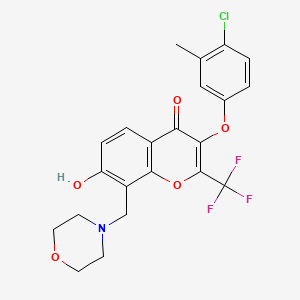

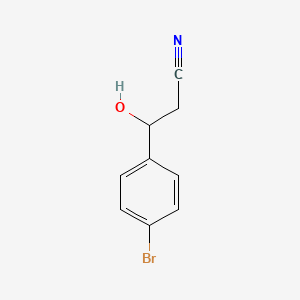

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one is a useful research compound. Its molecular formula is C22H19ClF3NO5 and its molecular weight is 469.84. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diastereoselective Synthesis of Chromanes Research by (Korotaev et al., 2017) demonstrates a diastereoselective synthesis method for chromanes, a derivative of chromenes. This involves reactions with morpholinocyclopentene under controlled conditions, leading to various isomers.

Key Precursors for DNA-PK Inhibitors The study by (Rodriguez Aristegui et al., 2006) highlights the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate as a crucial intermediate in creating DNA-dependent protein kinase (DNA-PK) inhibitors.

Experimental and Theoretical Studies on Chromen-2-one The work by (Priyanka et al., 2016) combines experimental and theoretical approaches to analyze the structural and physicochemical properties of 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one.

Spiro Chromene Formation with Morpholine A study by (Pansuriya et al., 2009) discusses the formation of spiro chromene derivatives through a reaction involving morpholine, showcasing its role in synthesizing certain chromene derivatives.

Synthesis of Compounds Containing Chromene Core In a research by (Heravi et al., 2011), dihydropyrano[c]chromene was synthesized via a one-pot reaction in water, highlighting an environmentally friendly approach to chromene synthesis.

Regio- and Stereoselective Addition in Chromene Synthesis Research by (Korotaev et al., 2015) discusses the highly selective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, leading to various chromane derivatives.

Synthesis of Chromen-3-yl-1,2,4-oxadiazoles The study by (Rao et al., 2014) focuses on the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones, demonstrating the versatility of chromene derivatives.

Photoluminescence Properties of Zinc(II) Complexes (Chakraborty et al., 2014) investigates zinc(II) complexes with Schiff-base ligands, exploring the impact of chromene derivatives on the structural and photoluminescent properties of these complexes.

Novel Polystyrene-supported TBD Catalysts In a study by (Alonzi et al., 2014), novel catalysts are synthesized for the Michael addition in the creation of Warfarin and its analogues, incorporating chromene derivatives.

Synthesis of 2-Pyrone and Thiochromen-2-one Derivatives The research by (Nejadshafiee et al., 2013) presents a one-pot reaction involving β-ketoamides and thiochromen-2-one, leading to the synthesis of various 2-pyrone derivatives.

Synthesis of Dibenzothiophenes Research by (Rodríguez-Arístegui et al., 2011) discusses the synthesis of functionalized dibenzothiophenes, incorporating chromen-4-one derivatives for DNA-PK inhibition.

Eco-friendly Synthesis of Chromene Derivatives The work by (Kumar et al., 2015) emphasizes a green, catalyst-free, solvent-free method for synthesizing benzo[f]furo[3,2-c]chromen-4-(5H)-ones.

Copper(II) Complexes with Schiff-base Ligands In a study by (Bhattacharjee et al., 2017), copper(II) complexes with Schiff-base ligands were synthesized, including those with chromene derivatives, to explore their catalytic activities.

PET Agents for Imaging DNA-PK in Cancer (Gao et al., 2012) focuses on synthesizing carbon-11-labeled chromen-4-one derivatives as potential PET agents for imaging DNA-PK in cancer.

Water-Soluble Neurokinin-1 Receptor Antagonists The research by (Harrison et al., 2001) discusses an orally active, water-soluble neurokinin-1 receptor antagonist, incorporating chromen-4-one derivatives for potential clinical applications.

Structural and Photoluminescence Features of Zinc(II) Complexes (Chakraborty et al., 2014) investigates the ligand and anion control in complex formation of Zinc(II) complexes with tridentate Schiff-base ligands, including chromene derivatives.

Novel Chromene Derivatives with Antimicrobial Activity A study by (El Azab et al., 2014) presents the microwave-assisted synthesis of novel 2H-chromene derivatives, assessing their antimicrobial activity.

Synthesis of Multi-functionalized Chromenes Research by (Wen et al., 2012) describes a method for preparing multi-functionalized chromenes, which could be converted into various benzoxepins.

Synthesis of 2-Alkoxy-3-cyano-2H-chromenes The work by (Auzou & René, 1986) details a synthesis method for 2-alkoxy-3-cyano-2H-chromenes, offering insights into their potential applications.

Eigenschaften

IUPAC Name |

3-(4-chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF3NO5/c1-12-10-13(2-4-16(12)23)31-20-18(29)14-3-5-17(28)15(11-27-6-8-30-9-7-27)19(14)32-21(20)22(24,25)26/h2-5,10,28H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQXYMWZJQLZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2983604.png)

![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)

![14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2983610.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2983611.png)

![2-Cyclopropyl-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2983612.png)

![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2983615.png)

![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)

![3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2983620.png)

![2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide](/img/structure/B2983624.png)